![molecular formula C24H18F3N5O2S B2815831 3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895642-20-3](/img/structure/B2815831.png)
3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a triazole ring , a quinazoline ring , a sulfonyl group , and a trifluoromethyl group . The presence of these functional groups suggests that the compound could have interesting chemical and physical properties.
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the electron-withdrawing trifluoromethyl and sulfonyl groups, as well as the electron-rich nitrogen atoms in the triazole and quinazoline rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly increase the electronegativity of a compound .Scientific Research Applications
Adenosine Receptor Antagonists
- Triazoloquinazoline derivatives, including those structurally related to the compound , have been identified as potent adenosine receptor (AR) antagonists. This class of compounds, through synthetic strategies, has led to the discovery of potent and selective antagonists for different AR subtypes, which are significant in medical research for their potential therapeutic applications (Burbiel et al., 2016).
Antibacterial Activity
- Certain triazoloquinazoline derivatives have demonstrated substantial antibacterial activity. Synthesized compounds in this class have shown promising results in inhibiting the growth of various bacterial strains, which could be pivotal in developing new antibacterial agents (Mood et al., 2022).
Anticancer Potential
- Some triazoloquinazoline derivatives have been tested for their anticancer activity and shown selective influence on certain cancer cell lines, such as ovarian and lung cancer cells. This highlights their potential as scaffolds for developing anticancer drugs (Pokhodylo et al., 2020).
Molecular Docking Studies
- The triazoloquinazoline derivatives have also been involved in molecular docking studies, which are crucial in understanding how these compounds interact at the molecular level with biological targets, aiding in the design of more effective drugs (Reddy et al., 2016).
Photophysical Properties
- The study of photophysical properties of amino-biphenyl-containing triazoloquinazoline derivatives has been conducted. This research is significant for the development of new materials with fluorescent properties, which can have various applications in bioimaging and sensors (Kopotilova et al., 2023).
Serotonin Receptor Antagonists
- Research on 3-phenylsulfonyl derivatives of triazoloquinazolines has identified their potential as selective serotonin 5-HT6 receptor antagonists. These findings are particularly relevant in neuroscience and pharmacology for developing new treatments for neurological disorders (Ivachtchenko et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N5O2S/c1-14-10-11-15(2)20(12-14)35(33,34)23-22-29-21(18-8-3-4-9-19(18)32(22)31-30-23)28-17-7-5-6-16(13-17)24(25,26)27/h3-13H,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXKSRQMGKBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2815748.png)

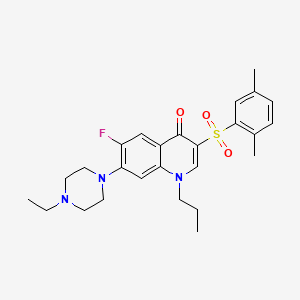
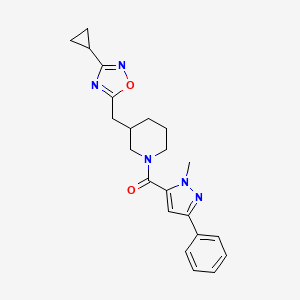
![N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815753.png)
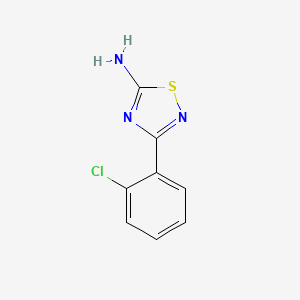
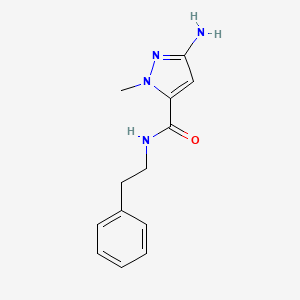
![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2815758.png)
![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)
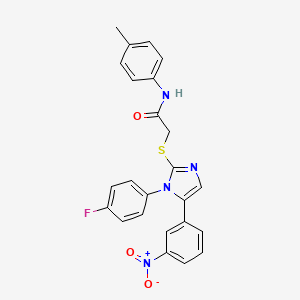
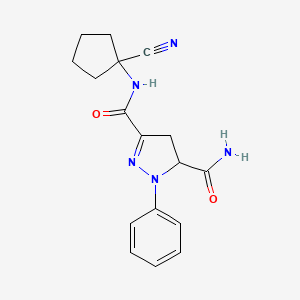
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)
![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)
![3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2815771.png)